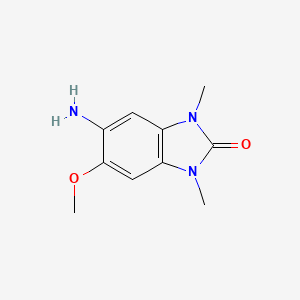
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
概要
説明
“6-fluoro-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the CAS Number: 2367-17-1 . It has a molecular weight of 189.23 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Synthesis Analysis
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole derivatives involves the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The nature of the selected oxidant determines whether 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones are obtained . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process is complete aromatization of the polycyclic system .
Molecular Structure Analysis
The InChI code for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is 1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 .
Chemical Reactions Analysis
The chemical reactions involving 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole are influenced by various factors such as the type of substrate, oxidants, solvents, and the concentration of reactants . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .
Physical And Chemical Properties Analysis
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a solid at room temperature . It should be stored in a refrigerator .
科学的研究の応用
Comprehensive Analysis of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole Applications
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a compound with a broad spectrum of potential applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Research: Anticancer Properties: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole has been explored for its potential anticancer properties. The compound’s structure allows for interaction with various biological targets, which could be leveraged in the development of new anticancer drugs. Research has focused on synthesizing derivatives that could selectively target cancer cells without harming healthy cells.
Agricultural Chemistry: Antifungal Activity: In the agricultural sector, this compound has shown promise due to its antifungal activity. It could be used to develop safer fungicides that protect crops from fungal pathogens, thereby increasing crop yield and reducing the reliance on more toxic chemicals currently used in agriculture.
Material Science: Organic Semiconductor Synthesis: The unique structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole makes it a candidate for use in organic semiconductor synthesis. Its potential applications in electronic devices include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of flexible and lightweight electronic components.
Neuropharmacology: Neuroprotective Agent: Research into neurodegenerative diseases has identified 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole as a potential neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural pathways suggests it could be beneficial in treating conditions such as Alzheimer’s and Parkinson’s disease.
Chemical Synthesis: Regioselective Oxidation: The compound serves as a key intermediate in regioselective oxidation processes to obtain various functionalized tetrahydrocarbazoles. These reactions are crucial for the synthesis of complex organic molecules that have applications in multiple research fields, including medicinal chemistry .
Safety And Hazards
特性
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOAURZPIFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407982 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
2367-17-1 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)


![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)



